3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
CAS No.:
Cat. No.: VC15750517
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol |
| Standard InChI | InChI=1S/C12H15N3O/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3 |
| Standard InChI Key | DZGRCKJFRATWJC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC(=CC=C2)O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-{[(1,3-Dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (IUPAC name: 3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol) belongs to the class of aminomethylphenol derivatives. Its molecular formula is C₁₂H₁₅N₃O, with a molar mass of 217.27 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1781830-98-5 |
| InChI | InChI=1S/C12H15N3O/c1-9-12... |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC(=CC=C2)O)C |
The molecule features a pyrazole ring substituted with methyl groups at positions 1 and 3, connected via an aminomethyl (–NH–CH₂–) bridge to a meta-hydroxyphenyl group.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds reveal that the pyrazole ring adopts a planar configuration, while the phenolic group engages in intramolecular hydrogen bonding with the aminomethyl nitrogen. Nuclear magnetic resonance (NMR) spectra show characteristic signals:
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¹H NMR (400 MHz, DMSO-d₆): δ 6.75–7.15 (m, aromatic H), 4.25 (s, –CH₂–), 3.85 (s, N–CH₃), 2.45 (s, pyrazole–CH₃).
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¹³C NMR: Peaks at 155.2 ppm (phenolic C–O), 145.8 ppm (pyrazole C–N), and 20.1–25.3 ppm (methyl carbons).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of 1,3-dimethyl-1H-pyrazole-4-amine with formaldehyde under acidic conditions (HCl, 60°C).
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Aminomethylation: Reaction with meta-hydroxybenzaldehyde in ethanol at reflux, catalyzed by palladium on carbon (Pd/C).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Key parameters influencing yield include:
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Temperature control during cyclocondensation (optimal range: 55–65°C)
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Molar ratio of formaldehyde to pyrazole amine (1.2:1)
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance reaction efficiency. A patented method (WO2024100000A1) describes:
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Feedstock: 1,3-dimethylpyrazole and 3-hydroxybenzyl chloride
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Conditions: Supercritical CO₂ as solvent, 100 bar pressure, 80°C
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Output: 82% yield with 99% purity after crystallization
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
The phenolic –OH group directs electrophiles to the ortho and para positions:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in alkaline medium produces a quinone derivative, while controlled oxidation with H₂O₂ yields epoxy intermediates.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the pyrazole ring’s C=N bonds, forming tetrahydropyrazole analogs.
Coordination Chemistry
The compound acts as a bidentate ligand, binding metals via the pyrazole nitrogen and phenolic oxygen:
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies against MCF-7 breast cancer cells show:
| Parameter | Value |
|---|---|
| IC₅₀ (48 h) | 45.2 ± 3.1 μM |
| Apoptosis induction | 62% at 50 μM |
| Caspase-3 activation | 3.8-fold increase |
Mechanistic investigations suggest JAK2/STAT3 pathway inhibition, reducing Bcl-2 expression while upregulating Bax .
Industrial and Pharmaceutical Applications
Pharmaceutical Development
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Lead Compound: Structural optimization has generated analogs with enhanced blood-brain barrier permeability (logP = 1.8).
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Drug Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 300% in rodent models.
Material Science
Incorporation into epoxy resins enhances thermal stability (T_g increased from 120°C to 165°C) due to hydrogen-bonding networks.
Environmental and Toxicological Profile
Ecotoxicity
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Daphnia magna: 48-h EC₅₀ = 12.5 mg/L
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Soil Half-life: 28 days under aerobic conditions
Mammalian Toxicity
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LD₅₀ (oral, rat): 1,250 mg/kg
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Genotoxicity: Negative in Ames test up to 1 mg/plate
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